2,3-dihydro-1H-inden-2-ylmethanamine
Overview
Description
2,3-dihydro-1H-inden-2-ylmethanamine (2,3-DHIMA) is a heterocyclic amine compound with a cyclic structure of five carbon atoms and two nitrogen atoms. It is a relatively new compound and has only been studied in the last few years. It has been used in laboratory experiments and has been found to have a variety of potential applications in scientific research.
Scientific Research Applications
Synthetic Precursor Applications
The utility of compounds related to 2,3-dihydro-1H-inden-2-ylmethanamine in synthetic chemistry is significant, particularly in the synthesis of 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives. These compounds are considered privileged structures due to their broad biological activity against a range of targets. They serve as key building blocks for synthesizing compounds with notable biological activities. The synthesis of these heterocycles has been optimized to enhance efficiency and align with principles of green chemistry, demonstrating their importance in medicinal chemistry for developing new therapeutic agents with vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties (Sisa Chalán-Gualán et al., 2022).
Neurochemical Research
Research on compounds structurally related to this compound, such as MDMA, provides insights into neurochemical effects and potential neurotoxicity. Studies have focused on understanding the acute and long-term effects of these compounds on neurotransmission, specifically their impact on serotonin and dopamine levels in the brain. This research is crucial for developing therapeutic strategies to mitigate the adverse effects of neurotoxicity and exploring potential clinical applications in psychotherapy (D. Mckenna & Stephen J. Peroutka, 1990).
Biomedical Applications
The exploration of this compound derivatives in biomedical applications, particularly in the context of adhesive materials for medical use, is a notable area of research. Inspired by the adhesive properties of mussel proteins, which contain a significant amount of catecholamine structures similar to those found in this compound derivatives, researchers have developed chitosan-catechol conjugates. These conjugates exhibit enhanced solubility, biocompatibility, and hemostatic ability, making them promising candidates for wound healing applications, tissue sealants, and other medical adhesives (J. Ryu, Seonki Hong, & Haeshin Lee, 2015).
properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWVOJUAZGKGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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